molecular formula C9H13N3O3S B14807284 5-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide

5-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide

Cat. No.: B14807284
M. Wt: 243.29 g/mol
InChI Key: MYFQEPOERMJSCX-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide is a chemical compound with the molecular formula C9H13N3O3S and a molecular weight of 243.28 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylamino group, and a pyridine sulfonamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of suitable precursors.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via an alkylation reaction using cyclopropyl halides.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chlorides under basic conditions.

    Methylamino Substitution: The final step involves the substitution of a hydrogen atom on the pyridine ring with a methylamino group using methylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

5-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

5-cyclopropyloxy-2-(methylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C9H13N3O3S/c1-11-9-8(16(10,13)14)4-7(5-12-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)(H2,10,13,14)

InChI Key

MYFQEPOERMJSCX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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